molecular formula C21H25N5O2 B2696554 3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900288-23-5

3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2696554
CAS RN: 900288-23-5
M. Wt: 379.464
InChI Key: FOBORTDIBZPJQK-UHFFFAOYSA-N
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Description

The compound “3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine ring. These types of compounds are often found in various biological systems and can exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole and purine rings, and the attachment of the isobutyl, dimethyl, and phenethyl groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and purine rings, as well as the various substituents. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole and purine rings, as well as the various substituents, could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on the specific structure and functional groups present .

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis of mesoionic purinone analogs, including imidazo[1,2-c]-pyrimidine-2,7-diones, which exhibit properties allowing for hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, suggesting a breadth of chemical reactivity and potential for further chemical modifications for specific applications (Coburn & Taylor, 1982).

Biological Activity

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and found to exhibit affinity for serotoninergic and dopaminergic receptors, indicating potential applications in the development of antidepressant and anxiolytic agents. Docking studies have highlighted the importance of substituents at specific positions for receptor affinity and selectivity, suggesting avenues for the design of targeted therapies (Zagórska et al., 2015).

Pharmacological Evaluation

Compounds derived from imidazo[2,1-f]purine-2,4-dione have been evaluated for their anxiolytic and antidepressant activities, with some showing promising results in preclinical models. This research underscores the potential therapeutic applications of these compounds in treating mood disorders (Zagórska et al., 2009).

Antiviral and Anticancer Potential

Further research has explored the cytotoxicity of purine alkaloids against human cancer cell lines, indicating a weak but noticeable activity that could be foundational for the development of novel anticancer drugs. The structural diversity of purine derivatives allows for the exploration of a wide range of biological activities, opening up possibilities for their use in treating various diseases (Qi, Zhang, & Huang, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Compounds containing imidazole and purine rings are often involved in various biological processes, including DNA synthesis and enzyme inhibition .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to elucidate its biological activity, potential applications, and synthesis optimization .

properties

IUPAC Name

4,7-dimethyl-2-(2-methylpropyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14(2)12-26-19(27)17-18(23(4)21(26)28)22-20-24(15(3)13-25(17)20)11-10-16-8-6-5-7-9-16/h5-9,13-14H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBORTDIBZPJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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